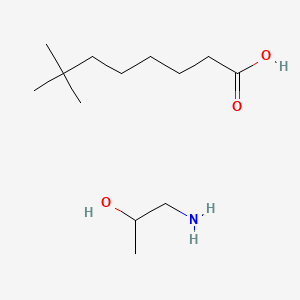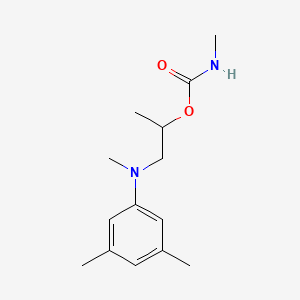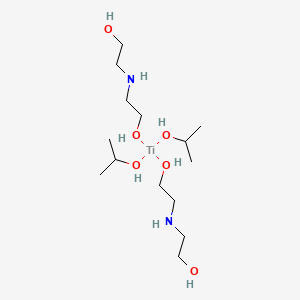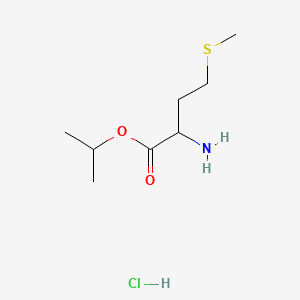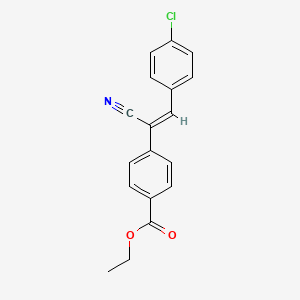
Bis(2-hydroxyethyl)(3-sulphonatopropyl)tetradecylammonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-hydroxyethyl)(3-sulphonatopropyl)tetradecylammonium is a quaternary ammonium compound with the molecular formula C21H45NO5S. It is known for its surfactant properties, making it useful in various industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl)(3-sulphonatopropyl)tetradecylammonium typically involves the reaction of tetradecylamine with 3-chloropropane-1-sulfonic acid, followed by the addition of ethylene oxide. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields a higher purity product .
Chemical Reactions Analysis
Types of Reactions
Bis(2-hydroxyethyl)(3-sulphonatopropyl)tetradecylammonium can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted ammonium compounds.
Scientific Research Applications
Bis(2-hydroxyethyl)(3-sulphonatopropyl)tetradecylammonium has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.
Biology: Employed in cell culture media to enhance cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in detergents, fabric softeners, and personal care products for its surfactant properties.
Mechanism of Action
The mechanism of action of Bis(2-hydroxyethyl)(3-sulphonatopropyl)tetradecylammonium involves its ability to reduce surface tension, allowing it to interact with various molecular targets. In biological systems, it can disrupt cell membranes, leading to increased permeability and potential cell lysis. In industrial applications, it helps in the emulsification of oils and the stabilization of dispersions .
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Dodecylbenzenesulfonic acid: A sulfonate surfactant used in detergents.
Tetradecyltrimethylammonium chloride: Similar in structure but lacks the sulfonate group.
Uniqueness
Bis(2-hydroxyethyl)(3-sulphonatopropyl)tetradecylammonium is unique due to its combination of a long alkyl chain and a sulfonate group, which provides both hydrophobic and hydrophilic properties. This dual nature makes it particularly effective in applications requiring emulsification and stabilization .
Properties
CAS No. |
93841-10-2 |
|---|---|
Molecular Formula |
C21H45NO5S |
Molecular Weight |
423.7 g/mol |
IUPAC Name |
3-[bis(2-hydroxyethyl)-tetradecylazaniumyl]propane-1-sulfonate |
InChI |
InChI=1S/C21H45NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-22(17-19-23,18-20-24)16-14-21-28(25,26)27/h23-24H,2-21H2,1H3 |
InChI Key |
WGCAVZRGIFXOPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](CCCS(=O)(=O)[O-])(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(4-Chloro-O-tolyl)azo]-3-oxo-N-phenylbutyramide](/img/structure/B12686194.png)
